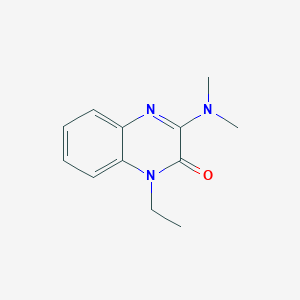
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a carboxylate and hydroxy group. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and carboxylate groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol .
Scientific Research Applications
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme interactions and protein functions . In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . Additionally, it finds applications in the industry as a component of light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity . This compound can act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate can be compared with other similar compounds such as 1,5-naphthyridines and 4-hydroxy-2-quinolones . While all these compounds share a naphthyridine core, this compound is unique due to its specific functional groups and their positions on the ring . This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds:- 1,5-Naphthyridines
- 4-Hydroxy-2-quinolones
- Amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
CHICYFCZUXUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)


![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)



![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)


